molecular formula C16H17ClN4O3 B6722028 N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide

N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide

Cat. No.: B6722028
M. Wt: 348.78 g/mol
InChI Key: QGBIOWCBEZAOEX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group, a methoxypyridinyl group, and a carbamoylamino group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-24-15-11(3-2-8-18-15)9-19-16(23)20-10-14(22)21-13-6-4-12(17)5-7-13/h2-8H,9-10H2,1H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBIOWCBEZAOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)NCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 4-chloroaniline with 2-methoxypyridine-3-carboxylic acid to form an intermediate amide.

    Carbamoylation: The intermediate is then subjected to carbamoylation using a suitable carbamoyl chloride reagent to introduce the carbamoylamino group.

    Acetylation: Finally, the acetylation of the carbamoylated intermediate is carried out using acetic anhydride to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.

    Biological Research: The compound is used in studies investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]propionamide: Similar structure with a propionamide backbone instead of acetamide.

    N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]butyramide: Similar structure with a butyramide backbone instead of acetamide.

Uniqueness

N-(4-chlorophenyl)-2-[(2-methoxypyridin-3-yl)methylcarbamoylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

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